2-Chloro-alpha-phenyl-3-pyridinemethanol
Description
BenchChem offers high-quality 2-Chloro-alpha-phenyl-3-pyridinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-alpha-phenyl-3-pyridinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
80100-23-8 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8,11,15H |
InChI Key |
DFZYQRVGTKIAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(N=CC=C2)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the pKa and Acidity of 2-Chloro-alpha-phenyl-3-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant, pKa, is a cornerstone of drug development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of the acid-base properties of 2-Chloro-alpha-phenyl-3-pyridinemethanol, a molecule with two key ionizable centers: the basic pyridine nitrogen and the weakly acidic hydroxyl group. Through a synthesis of theoretical principles and established experimental and computational methodologies, we predict and explain the pKa values for this compound. The pyridine nitrogen is expected to be significantly less basic (pKa ≈ 0.5-1.5) than unsubstituted pyridine due to the strong electron-withdrawing effect of the adjacent chlorine atom. The hydroxyl group is anticipated to have a pKa (≈ 15-16) comparable to that of benzyl alcohol. This guide furnishes drug development professionals with the foundational knowledge, practical protocols, and theoretical framework necessary to understand and manipulate the physicochemical properties of this and structurally related compounds for optimal therapeutic performance.
Introduction: The Critical Role of pKa in Medicinal Chemistry
2-Chloro-alpha-phenyl-3-pyridinemethanol is a heterocyclic compound featuring a pyridine core, a structure prevalent in numerous pharmaceutical agents. Its chemical architecture presents two distinct ionizable sites:
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom can accept a proton, acting as a Brønsted-Lowry base. The acidity of its conjugate acid (the pyridinium ion) is denoted as pKa1.[1]
-
The Hydroxyl Proton: The proton of the alpha-phenyl-methanol group can be donated, acting as a Brønsted-Lowry acid. This acidity is denoted as pKa2.
The extent to which these sites are protonated or deprotonated at a given pH is dictated by their pKa values. In drug development, these values are not mere academic data points; they are critical predictors of a compound's behavior. The ionization state affects solubility, membrane permeability, plasma protein binding, and interaction with target receptors.[2] A comprehensive understanding of the pKa of 2-Chloro-alpha-phenyl-3-pyridinemethanol is therefore indispensable for its rational development as a potential therapeutic agent.
Theoretical Framework: Predicting Acidity and Basicity
The electronic environment surrounding an ionizable group dramatically influences its pKa. For 2-Chloro-alpha-phenyl-3-pyridinemethanol, the substituents on the pyridine ring—a chloro group and an alpha-phenyl-methanol group—are the primary determinants of its acid-base character.
pKa1: Basicity of the Pyridine Nitrogen
The basicity of pyridine is attributed to the lone pair of electrons on the nitrogen, which is not part of the aromatic π-system and is available for protonation.[1][3] Unsubstituted pyridine has a pKa of approximately 5.23-5.25 for its conjugate acid.[1][4][5]
Substituent Effects:
-
2-Chloro Group: Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[3] When placed at the 2-position (ortho to the nitrogen), this effect significantly reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton. This leads to a substantial decrease in basicity (increase in the acidity of the conjugate acid). For comparison, the pKa of 2-chloropyridine's conjugate acid is approximately 0.49.[6][7][8][9]
-
alpha-Phenyl-3-methanol Group: This group at the 3-position is bulkier and has a weaker, primarily inductive, electron-withdrawing effect on the nitrogen compared to the 2-chloro group.
Prediction for pKa1: Given the dominant, base-weakening effect of the 2-chloro substituent, the pKa of the pyridinium ion of 2-Chloro-alpha-phenyl-3-pyridinemethanol is expected to be drastically lower than that of pyridine. It will likely be in a range close to that of 2-chloropyridine.
Predicted pKa1 ≈ 0.5 - 1.5
pKa2: Acidity of the Hydroxyl Group
The hydroxyl group is generally a very weak acid. Simple alcohols like methanol and ethanol have pKa values in the range of 16-18.[10] The acidity of the hydroxyl proton in 2-Chloro-alpha-phenyl-3-pyridinemethanol is best compared to benzyl alcohol (phenylmethanol), which has a pKa of about 15.4.[11][12] The phenyl group provides some stabilization to the resulting alkoxide anion through resonance.
Substituent Effects: The 2-chloro-3-pyridinyl group attached to the carbinol carbon will have a minor electron-withdrawing effect, which could slightly increase the acidity (lower the pKa) of the hydroxyl proton compared to benzyl alcohol. However, this effect is transmitted through several bonds and is not expected to be large.
Prediction for pKa2: The pKa of the hydroxyl group is predicted to be in the same range as other benzylic alcohols, making it an extremely weak acid that would only deprotonate under strongly basic conditions.
Predicted pKa2 ≈ 15 - 16
Methodologies for pKa Determination
Precise pKa values must be confirmed experimentally or with high-level computational models. The following sections outline field-proven protocols for this purpose.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[13][14] It involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is incrementally added.[15]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[16]
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-Chloro-alpha-phenyl-3-pyridinemethanol to create a solution of known concentration (e.g., 1-5 mM). Due to potential low aqueous solubility, a co-solvent such as methanol or DMSO may be required.
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge the solution with an inert gas like nitrogen to remove dissolved CO2.[15][16] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration for pKa1 (Pyridinium):
-
Acidify the solution to ~pH 1 with a standardized HCl solution to ensure complete protonation of the pyridine nitrogen.
-
Titrate with a standardized, carbonate-free NaOH solution, adding small, precise increments (e.g., 0.02 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[16] For higher accuracy, calculate the first and second derivatives of the titration curve to precisely locate the equivalence point.
Experimental Protocol: UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[14][17][18] It is particularly useful for compounds with low solubility or for determining pKa values in complex mixtures.[18][19]
Step-by-Step Methodology:
-
Spectral Scans: Record the UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (e.g., pH 0) and a highly basic solution (e.g., pH 12) to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
Wavelength Selection: Identify one or more analytical wavelengths where the absorbance difference between the acidic and basic forms is maximal.[18]
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range (e.g., for pKa1, buffers from pH 0 to 3).
-
Absorbance Measurement: Prepare solutions of the compound at a constant concentration in each buffer solution and measure the absorbance at the selected analytical wavelength(s).
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[13][20] The pKa can be calculated precisely by fitting the data to the Henderson-Hasselbalch equation.
Computational Prediction of pKa
In silico methods provide a rapid means to estimate pKa values, guiding experimental design.[21] These approaches range from empirical, data-driven models to first-principles quantum mechanics (QM) calculations.[22][23]
Conceptual Workflow (QM-based):
-
Structure Generation: Generate 3D conformations of both the protonated and deprotonated species of the molecule.
-
Free Energy Calculation: Use a QM method, such as Density Functional Theory (DFT), combined with a solvation model (e.g., Polarizable Continuum Model - PCM) to calculate the Gibbs free energy of both species in solution.[24]
-
pKa Calculation: The pKa is derived from the calculated free energy difference (ΔG) of the deprotonation reaction. This often involves using a thermodynamic cycle and can be refined with empirical corrections for greater accuracy.[2][24]
Data Summary and Interpretation
The predicted pKa values for 2-Chloro-alpha-phenyl-3-pyridinemethanol are best understood in the context of reference compounds.
| Compound | Ionizable Group | Experimental pKa | Reference(s) |
| Pyridine | Pyridinium ion | 5.23 | [4] |
| 2-Chloropyridine | Pyridinium ion | 0.49 | [6][7][9] |
| Benzyl Alcohol | Hydroxyl | 15.40 | [11][12] |
| 2-Chloro-alpha-phenyl-3-pyridinemethanol | Pyridinium ion (pKa1) | ~0.5 - 1.5 (Predicted) | N/A |
| 2-Chloro-alpha-phenyl-3-pyridinemethanol | Hydroxyl (pKa2) | ~15 - 16 (Predicted) | N/A |
Implications for Drug Development:
-
Physiological pH (~7.4): At the pH of blood and most tissues, the pyridine nitrogen (with a predicted pKa1 of ~1.0) will be overwhelmingly in its neutral, unprotonated form. This lack of charge generally favors passive diffusion across biological membranes.
-
Gastric pH (~1-3): In the stomach, the pyridine nitrogen will be partially to fully protonated. This would increase its aqueous solubility, which could be beneficial for dissolution, but the positive charge would hinder absorption through the gastric mucosa.
-
Formulation: The low basicity of the molecule means that forming a stable hydrochloride salt for formulation purposes might be challenging and would likely result in a highly acidic salt solution. The hydroxyl group's very high pKa means it will not ionize under any physiological or typical formulation conditions.
Conclusion
The acid-base properties of 2-Chloro-alpha-phenyl-3-pyridinemethanol are dominated by the strong inductive effect of the 2-chloro substituent, which renders the pyridine nitrogen significantly less basic than its parent heterocycle. The alcoholic hydroxyl group remains a very weak acid, similar in strength to benzyl alcohol. These predicted pKa values (pKa1 ≈ 0.5-1.5; pKa2 ≈ 15-16) provide a crucial starting point for medicinal chemists to anticipate the ADME properties of this molecule. Experimental verification using robust methods like potentiometric titration or UV-Vis spectrophotometry is essential for confirming these predictions and enabling informed decisions in the drug design and development process.
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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Ishida, T., & Nishizawa, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7578. Retrieved from [Link]
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Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
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Filo. (2025, October 9). The pKa values of some protonated pyridines are provided. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Alcohol. Retrieved from [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
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Dolman, S. J., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Combinatorial Chemistry, 8(4), 557-561. Retrieved from [Link]
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Carbajo, M. C., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 848-858. Retrieved from [Link]
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Stasyuk, A. J., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 133-144. Retrieved from [Link]
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Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]
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Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Benzyl alcohol (FDB008745). Retrieved from [Link]
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Aldeghi, M., et al. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 19(21), 7723-7737. Retrieved from [Link]
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O'Hagan, S., & Tye, W. (2014). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 101, 14-25. Retrieved from [Link]
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El-Gindy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-256. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]
-
Smoleń, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5334. Retrieved from [Link]
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PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. Retrieved from [Link]
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University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-Chloro-3-pyridinemethanol, min 98% (GC), 100 grams. Retrieved from [Link]
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Navigating the Safety and Toxicity Landscape of a Novel Pyridine Methanol Derivative: A Technical Guide
Introduction and Physicochemical Characterization
2-Chloro-3-pyridinemethanol is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding its physicochemical properties is the first step in a robust safety assessment, as these properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental exposure.
Table 1: Physicochemical Properties of 2-Chloro-3-pyridinemethanol
| Property | Value | Reference(s) |
| CAS Number | 42330-59-6 | [3][4] |
| Molecular Formula | C₆H₆ClNO | [1][3] |
| Molecular Weight | 143.57 g/mol | [3] |
| Appearance | Beige to white or cream solid/crystalline powder | [5] |
| Melting Point | 62-63 °C | [1] |
| Boiling Point | 112 °C at 0.2 mmHg | [1] |
| Solubility | Information not readily available; likely soluble in methanol and other organic solvents. | |
| InChIKey | HMPDWSBKPCOQDW-UHFFFAOYSA-N | [3] |
Hazard Identification and GHS Classification
Based on aggregated data from multiple suppliers and regulatory bodies, 2-Chloro-3-pyridinemethanol is classified as a hazardous substance.[3][4] The Globally Harmonized System (GHS) classification provides a standardized understanding of its intrinsic hazards.
Table 2: GHS Hazard Classification for 2-Chloro-3-pyridinemethanol
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4] |
The following diagram illustrates the logical flow of hazard identification and subsequent precautionary measures.
Caption: GHS Hazard to Precautionary Statement Workflow.
Toxicological Profile
A comprehensive toxicological profile for 2-Chloro-3-pyridinemethanol has not been fully investigated.[4] The available data from Safety Data Sheets indicate the following:
-
Acute Toxicity: The compound is classified as harmful by oral, dermal, and inhalation routes.[4] While specific LD50 or LC50 values are not provided in the readily available literature, the Category 4 classification suggests a moderate level of acute toxicity.
-
Skin and Eye Irritation: It is a skin irritant (Category 2) and causes serious eye irritation (Category 2).[3][4] Contact should be avoided through the use of appropriate personal protective equipment.
-
Respiratory Irritation: As a Category 3 substance for specific target organ toxicity (single exposure), it may cause respiratory irritation.[4]
-
Germ Cell Mutagenicity: There is no data available to classify this substance for germ cell mutagenicity.[4]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4]
-
Reproductive Toxicity: There is no data available to classify this substance for reproductive toxicity.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): There is no data available to classify this substance for specific target organ toxicity after repeated exposure.[4]
Handling, Storage, and Emergency Procedures
Given the identified hazards, stringent adherence to safety protocols is essential when handling 2-Chloro-3-pyridinemethanol.
Exposure Controls and Personal Protection
A systematic approach to minimizing exposure is critical. The hierarchy of controls should be followed, prioritizing engineering controls and administrative controls, supplemented by personal protective equipment (PPE).
Caption: Hierarchy of Controls for Safe Handling.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[4] A chemical fume hood is recommended for all manipulations.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: When dusts are generated, a NIOSH/MSHA approved respirator is recommended.
-
First-Aid Measures
In the event of exposure, immediate action is crucial.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4] Some suppliers recommend refrigerated storage.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
Stability and Reactivity
-
Reactivity: No hazardous reactions have been reported under normal processing.[4]
-
Chemical Stability: The compound is stable under normal conditions.[4]
-
Conditions to Avoid: Incompatible products and excess heat.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]
Conclusion and Future Directions
The available data indicates that 2-Chloro-3-pyridinemethanol is a hazardous chemical with moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. Significant data gaps exist, particularly concerning chronic toxicity, mutagenicity, and reproductive effects. For the target compound of interest, 2-Chloro-alpha-phenyl-3-pyridinemethanol, it is reasonable to hypothesize that the addition of the phenyl group may increase its lipophilicity, potentially altering its ADME profile and interaction with biological targets. However, without experimental data, this remains speculative.
For researchers and drug development professionals, a prudent approach would involve:
-
Treating 2-Chloro-alpha-phenyl-3-pyridinemethanol with a higher level of caution than its analogue until its toxicological profile is determined.
-
Conducting in vitro and in silico toxicity screening early in the development process.
-
Synthesizing and handling the compound under strict engineering controls with appropriate PPE.
This guide serves as a foundational resource based on the best available information for a close structural analogue. The principles of chemical safety and due diligence demand a compound-specific risk assessment for any new chemical entity introduced into the laboratory or development pipeline.
References
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CP Lab Safety. (2023). 2-Chloro-3-pyridinemethanol, min 98% (GC), 100 grams. [Link]
-
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Literature review of 2-Chloro-alpha-phenyl-3-pyridinemethanol derivatives
Strategic Derivatization of 2-Chloro- -phenyl-3-pyridinemethanol
A Synthetic & Pharmacological Guide for Medicinal Chemists
Executive Summary
2-Chloro-
This guide details the synthesis, chiral resolution, and strategic cyclization of this scaffold to access tricyclic heterocycles (such as pyrido[2,3-b]oxepines) and potent receptor modulators (TRPV3 antagonists, NNRTIs).
Part 1: The Core Scaffold & Retrosynthetic Logic
The molecule consists of a pyridine ring substituted at the 3-position with a secondary alcohol (bearing a phenyl group) and at the 2-position with a chlorine atom.
Key Chemical Features:
-
Ortho-Halo Effect: The chlorine at C2 is activated for displacement by the ring nitrogen, making it highly susceptible to
reactions with amines, thiols, or alkoxides. -
Benzylic/Pyridylic Alcohol: The hydroxyl group is labile; it can be oxidized to a ketone (creating a diaryl ketone), reduced to a methylene, or used as a nucleophile for intramolecular cyclization.
-
Chirality: The
-carbon is a stereocenter. Enantiomers often exhibit distinct pharmacological profiles (e.g., in antihistamines or anticholinergics).
Visualization: Retrosynthetic Disconnection
The following diagram illustrates the two primary routes to access the scaffold: Route A (Grignard Addition) and Route B (Directed Ortho Metallation - DoM).
Caption: Route B (DoM) is generally preferred for atom economy, avoiding the multi-step oxidation required to generate the aldehyde in Route A.
Part 2: High-Fidelity Synthesis Protocols
Method A: Directed Ortho Metallation (DoM)
This is the modern, preferred route due to the commercial availability of 2-chloropyridine and the high regioselectivity of Lithiation at the C3 position (stabilized by the adjacent chlorine and nitrogen lone pair).
Reagents:
-
Substrate: 2-Chloropyridine (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq)
-
Electrophile: Benzaldehyde (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 250mL 3-neck round-bottom flask and flush with Argon.
-
Base Preparation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate LDA in situ.
-
Lithiation: Add 2-chloropyridine (dissolved in minimal THF) dropwise over 20 minutes, maintaining temperature below -70°C.
-
Electrophile Addition: Add Benzaldehyde dropwise.
-
Quench: Allow to warm to 0°C over 1 hour. Quench with saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc 8:2).
Self-Validation Check:
-
TLC: Product will be more polar (lower
) than 2-chloropyridine but less polar than many diols. -
NMR: Look for the disappearance of the C3 proton signal and the appearance of the benzylic proton singlet/doublet around
5.8-6.0 ppm.
Part 3: Strategic Derivatization & Cyclization
The true power of this scaffold lies in its ability to form fused heterocycles. The 2-chloro group is a "ticked time bomb" waiting for a nucleophile.
Workflow: Divergent Synthesis
-
Path 1: Etherification (TRPV3 Antagonists): Alkylation of the hydroxyl group.
-
Path 2: Intramolecular Cyclization: Using the hydroxyl (or an amine derivative) to displace the chlorine, forming Pyrido[2,3-b]oxepines .
Caption: Path 2 represents a high-value transformation for creating rigid tricyclic CNS-active agents.
Protocol: Intramolecular Cyclization (
)
To form the oxepine ring (7-membered oxygen-containing ring fused to pyridine):
-
Substrate: 2-Chloro-
-phenyl-3-pyridinemethanol. -
Reagents: Potassium tert-butoxide (
-BuOK) or NaH (strong base required to deprotonate the alcohol). -
Solvent: DMF or DMSO (polar aprotic promotes
). -
Conditions: Heat to 80-100°C.
-
Note: Direct cyclization of the alcohol onto the 2-Cl is sterically challenging due to the 7-membered ring formation. Often, a linker is added, or the alcohol is converted to an amine (via mesylation/azide) to form the Pyrido-diazepine (similar to Nevirapine).
-
Part 4: Pharmacological Applications[3]
1. TRPV3 Antagonists (Dermatology & Pain)
Recent literature highlights pyridinyl methanol derivatives as potent antagonists for Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[3][4]
-
Mechanism: Blockade of TRPV3 reduces calcium influx in keratinocytes and nociceptors.
-
Indication: Atopic dermatitis, pruritus (chronic itch), and neuropathic pain.
-
SAR Insight: The 2-chloro group can be substituted with a trifluoromethyl or kept as a lipophilic spacer, while the phenyl ring engages in
- stacking within the receptor pocket.
2. HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
The scaffold is a precursor to dipyridodiazepinones (like Nevirapine ).
-
Transformation: The hydroxyl group is oxidized to a ketone, and the 2-Cl is displaced by a diamine to close the diazepine ring.
-
Relevance: These structures bind to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, locking it in an inactive conformation.
3. Agrochemicals (Fungicides)
While less relevant to pharma, it is crucial to note that
-
Mode of Action: Inhibition of sterol 14
-demethylase (CYP51), disrupting fungal cell membranes.
Part 5: Analytical Data & Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 219.67 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 78 - 82°C (racemic) |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in water |
| pKa (Pyridine N) | ~3.5 (reduced basicity due to 2-Cl electron withdrawal) |
| Key IR Bands | 3200-3400 |
References
-
PubChem. (2025).[5] (2-Chloropyridin-3-yl)methanol Compound Summary. National Library of Medicine.[5] [Link]
-
Duret, G., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Gros, P., & Fort, Y. (2002). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Schlosser, M. (2005). The 2-Chloropyridine Scaffold: A versatile starting material for the synthesis of fused heterocycles. European Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-Chloro-alpha-phenyl-3-pyridinemethanol
Application Note: Chemoselective Synthesis of 2-Chloro- -phenyl-3-pyridinemethanol
Executive Summary & Strategic Analysis
The synthesis of 2-Chloro-
While classical approaches might involve the Grignard addition of phenylmagnesium bromide to 2-chloro-3-pyridinecarboxaldehyde, this requires the prior isolation of the aldehyde, which can be unstable.[1] A more robust, convergent strategy utilizes Directed Ortho-Metallation (DoM) .[1] This protocol details the lithiation pathway, leveraging the inductive effect of the chlorine atom to direct metallation exclusively to the C3 position, followed by electrophilic trapping with benzaldehyde.
Key Mechanistic Advantages:
Reaction Engineering & Safety Profile
Chemical Safety Data
| Reagent | Role | Hazards | Handling Protocol |
| 2-Chloropyridine | Substrate | Toxic, Irritant | Fume hood, double nitrile gloves.[1] |
| LDA (Lithium Diisopropylamide) | Base | Pyrophoric, Corrosive | Air-free technique (Schlenk/Glovebox).[1] |
| Benzaldehyde | Electrophile | Irritant, Air-sensitive | Distill prior to use to remove benzoic acid.[1] |
| THF (Tetrahydrofuran) | Solvent | Flammable, Peroxide former | Distill over Na/Benzophenone or use SPS.[1] |
Critical Process Parameters (CPPs)
-
Temperature Control: The lithiated intermediate (2-chloro-3-lithiopyridine) is thermally unstable.[1] Maintenance of -78°C is non-negotiable to prevent "aryne" formation or ring opening.[1]
-
Moisture Control: Strictly anhydrous conditions are required. Water content >50 ppm will quench the lithiated species immediately.[1]
Step-by-Step Synthesis Protocol
Phase A: System Preparation
-
Glassware Drying: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Allow to cool under a stream of dry nitrogen.
-
Solvent Prep: Charge the flask with anhydrous THF (50 mL) . Ensure the solvent is fresh and inhibitor-free.[1][2]
Phase B: Generation of the Metallated Intermediate
-
Cooling: Submerge the RBF in a dry ice/acetone bath and allow the internal temperature to reach -78°C .
-
Base Addition: Via syringe, add LDA (2.0 M in THF/heptane, 1.1 equiv) dropwise over 10 minutes.[1]
-
Expert Insight: If preparing LDA in situ (n-BuLi + Diisopropylamine), ensure complete deprotonation of the amine at 0°C before cooling to -78°C.[1]
-
-
Substrate Addition: Dissolve 2-chloropyridine (1.0 equiv) in a minimal amount of anhydrous THF (5 mL). Add this solution dropwise to the cold LDA mixture.
-
Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-chloro-3-lithiopyridine species.[1]
-
-
Maturation: Stir at -78°C for 45 minutes . Do not allow the temperature to rise above -70°C.[1]
Phase C: Electrophilic Trapping[1]
-
Electrophile Addition: Add freshly distilled benzaldehyde (1.2 equiv) dropwise via syringe. Maintain the temperature at -78°C during addition.
-
Reaction Progression: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm slowly to 0°C over 2 hours.
-
Mechanistic Note: The color will fade as the alkoxide forms.[1]
-
Phase D: Quench and Isolation
-
Quenching: At 0°C, carefully quench the reaction with saturated aqueous NH₄Cl (20 mL) .
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) .
-
Washing: Combine organic layers and wash with brine (50 mL).[1] Dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).
-
Target: The product typically elutes as a viscous oil that may solidify upon standing (white to off-white solid).[1]
-
Visualizations & Logic Flow
Reaction Mechanism & Workflow
The following diagram illustrates the Directed Ortho-Metallation (DoM) pathway and the subsequent nucleophilic addition.
Caption: Directed Ortho-Metallation (DoM) pathway for the regioselective synthesis of the target alcohol.
Stoichiometry Table
| Component | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| 2-Chloropyridine | 113.54 | 1.0 | 1.205 | Substrate |
| LDA (2.0M) | 107.12 | 1.1 | N/A | Base |
| Benzaldehyde | 106.12 | 1.2 | 1.044 | Electrophile |
| Product | 219.67 | - | - | Target |
Analytical Validation (Self-Check)
To ensure the protocol was successful, verify the product using the following markers:
-
1H NMR (CDCl3): Look for the characteristic singlet (or broad singlet) of the benzylic proton (
-C-OH) around δ 6.0-6.2 ppm .[1] The pyridine protons will show a distinct splitting pattern (dd) for the C4, C5, and C6 positions. -
Yield Expectations: A successful DoM reaction should yield 75-85% after chromatography.[1] Low yields often indicate moisture contamination during the lithiation step.[1]
References
-
Directed Ortho-Metallation Strategy: Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990, 90(6), 879–933.[1] Link[1]
-
Pyridine Lithiation Specifics: Gribble, G. W., & Saulnier, M. G.[1] "Lithiation of 2-chloropyridine. A stable 2-chloro-3-lithiopyridine."[1] Tetrahedron Letters, 1980, 21(43), 4137-4140.[1] Link
-
Synthesis of Carbinoxamine Intermediates: Pande, S. S., et al. "To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine."[1] International Journal of ChemTech Research, 2011.[1] Link
Grignard reaction procedures involving 2-chloropyridine derivatives
Application Note: Optimized Metallation of 2-Chloropyridines
Subtitle: A Practical Guide to Halogen-Magnesium Exchange using
Executive Summary
The generation of 2-pyridylmagnesium species from 2-chloropyridines presents a distinct challenge in organometallic chemistry. Unlike their bromo- or iodo- counterparts, 2-chloropyridines possess a stronger C-Cl bond (approx. 95 kcal/mol) and are prone to oxidative dimerization (Wurtz coupling) or nucleophilic attack on the pyridine ring during direct magnesium insertion.
This guide details the Halogen-Magnesium Exchange protocol using the "Turbo Grignard" reagent (
Mechanistic Insight & Rationale
Why "Turbo" Grignard?
Traditional isopropylmagnesium chloride (
-
De-aggregation:
exists as polymeric aggregates in THF. LiCl breaks these into monomeric or dimeric species, exposing the magnesiate character. -
Kinetic Acceleration: The resulting complex has higher kinetic basicity, allowing the exchange to proceed at reasonable rates even with the sluggish C-Cl bond.
-
Solubility: The resulting 2-pyridyl species is often insoluble in pure THF; LiCl solubilizes the product, preventing passivation of the reaction surface (in direct insertion) or precipitation (in exchange).
Pathway Visualization
Figure 1: The LiCl-mediated de-aggregation allows for a lower energy transition state, facilitating the exchange of the strong C-Cl bond while minimizing thermal degradation.
Experimental Protocols
Protocol A: Preparation of 2-Pyridylmagnesium Chloride (Exchange Method)
Target Scale: 10 mmol | Time: 4–6 Hours | Safety Level: High
Reagents:
-
Substrate: 2-Chloropyridine (1.14 g, 10 mmol).
-
Reagent:
(1.3 M in THF) – Commercial or freshly prepared. -
Solvent: Anhydrous THF (degassed).
Step-by-Step Workflow:
-
System Prep: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (3 cycles).
-
Substrate Charge: Add 2-Chloropyridine (10 mmol) and anhydrous THF (10 mL).
-
Temperature Control:
-
Note: Unlike 2-bromopyridine (which exchanges at -15°C), the 2-chloro analog requires higher activation energy.
-
Set bath to 25°C (Room Temperature) .
-
-
Reagent Addition: Add
(1.3 M, 8.5 mL, 1.1 equiv) dropwise over 5 minutes.-
Observation: A slight exotherm may occur.
-
-
Reaction Incubation: Stir at 25°C for 4 to 6 hours .
-
Monitoring: Aliquot quenching with
or followed by GC/MS is required to confirm conversion. Look for the disappearance of the starting chloride.[1]
-
-
Usage: The resulting solution (approx. 0.5 M) is stable at RT for 12-24 hours but should be used immediately for subsequent electrophilic trapping (e.g., addition to aldehydes, cross-coupling).
Protocol B: Titration of the Grignard Reagent
Crucial Step: Standard colorimetric titrations (phenolphthalein) fail with heteroaryl Grignards due to unclear endpoints.
Method: Iodine Titration with LiCl[2][3][4]
-
Weigh 254 mg Iodine (
, 1.0 mmol) into a dry vial. -
Dissolve in 3 mL of 0.5 M LiCl in THF . (LiCl accelerates the reaction and sharpens the endpoint).
-
Cool to 0°C.
-
Add the Grignard solution dropwise via a 1.0 mL syringe.
-
Endpoint: The solution transitions from deep brown
pale yellow colorless . -
Calculation:
Data & Performance Comparison
The following table contrasts the "Turbo" method against traditional approaches for 2-chloropyridine.
| Parameter | Direct Mg Insertion | Traditional Exchange ( | Turbo Exchange ( |
| Reaction Temp | Reflux (THF) | RT | 25°C |
| Reaction Time | 12-24 h | 12 h+ | 4-6 h |
| Conversion | < 40% (Stalls) | ~60% (Equilibrium issues) | > 95% |
| Side Products | High (Wurtz homocoupling) | Moderate | Low |
| Solution Stability | Poor (Precipitates) | Moderate | High (Soluble Complex) |
Troubleshooting & Optimization
Scenario 1: Low Conversion after 6 hours.
-
Cause: The C-Cl bond is unreactive due to electron-donating substituents (e.g., -OMe) on the ring.
-
Fix: Gently heat to 35-40°C. Do not exceed 45°C, as the Grignard will attack the THF solvent or dimerize.
Scenario 2: "Sludge" formation.
-
Cause: Insufficient LiCl or moisture ingress.
-
Fix: Ensure the
source contains stoichiometric LiCl.[5] If preparing manually, dry LiCl under high vacuum at 150°C for 4 hours before use.
Scenario 3: Low yield in subsequent coupling.
-
Cause: Protonation of the Grignard by the electrophile (if acidic protons are present) or moisture.
-
Fix: Titrate immediately before use. If coupling with an enolizable ketone, add
to form the organocerium species, which is less basic but highly nucleophilic.
Process Safety (E-E-A-T)
-
Thermal Runaway: While the exchange is endothermic-neutral, the quenching of the isopropyl byproduct or subsequent reaction with electrophiles is highly exothermic. Always maintain cooling capacity.
-
Induction Period: Unlike direct insertion, exchange reactions do not have a dangerous induction period if the reagent is active. However, if the
has degraded, no reaction will occur, leading to accumulation of reagents. Always test reagent activity on a small scale first. -
Toxicity: 2-chloropyridine is toxic and readily absorbed through skin. The resulting Grignard is corrosive. Handle in a fume hood with nitrile gloves.
References
-
Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6][7] Angewandte Chemie International Edition.
-
Barl, N. M., et al. (2014).[7] The Halogen/Magnesium-Exchange Using iPrMgCl[1][6][8][9][10]·LiCl and Related Exchange Reagents.[5][6][7][11][12] Scientia Pharmaceutica.
-
European Patent Office. (2014). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine (Patent EP2586777). Focuses on 2-chloropyridine exchange conditions.
-
Lin, H.-S., & Paquette, L. A. (2004). Iodine/LiCl Titration of Organomagnesium Reagents. Organic Syntheses.
Sources
- 1. Buy 2-Pyridylmagnesium chloride [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 [data.epo.org]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving reaction yield of 2-Chloro-alpha-phenyl-3-pyridinemethanol synthesis
Technical Support Center: Optimization of 2-Chloro- -phenyl-3-pyridinemethanol Synthesis
Target Molecule: 2-Chloro-
Introduction: The Selectivity Challenge
Synthesizing 2-Chloro-
The 2-chloro substituent activates the pyridine ring toward Nucleophilic Aromatic Substitution (
This guide provides three optimized modules to maximize yield, focusing on thermodynamic control and work-up efficiency .
Module 1: The Grignard Route (Standard Protocol)
Reaction: 2-Chloropyridine-3-carboxaldehyde + Phenylmagnesium Bromide (PhMgBr)[1]
Troubleshooting Dashboard
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Lower Temperature. Run addition at -78°C; warm only to 0°C. | |
| Bipyridyl Impurities | Wurtz-type coupling or SET (Single Electron Transfer).[1] | Dilution. Increase solvent volume to 20 mL/mmol. |
| Starting Material Remains | Enolization of aldehyde (rare but possible) or wet reagents. | Titrate Grignard. Ensure reagent quality. Dry solvent over molecular sieves. |
| Product in Aqueous Layer | Incorrect pH during extraction. | Adjust pH. Pyridines are water-soluble at pH < 5.[1] Adjust to pH 8-9. |
Optimized Protocol: Low-Temperature Addition
Rationale: Kinetic control is required to favor carbonyl addition (fast) over
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon.
-
Solvent: Dissolve 2-chloropyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Note: THF is preferred over Diethyl Ether here to solubilize the polar pyridine aldehyde, but it must be inhibitor-free.
-
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone).
-
Addition: Add PhMgBr (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.
-
Critical: Monitor internal temperature. Do not allow it to rise above -65°C during addition.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Stop Point: Do not reflux. The
reaction rate increases significantly above room temperature.
-
-
Quench: Quench with saturated aqueous
at 0°C.
Visualizing the Selectivity Pathways
Figure 1: Reaction pathways showing the competition between desired carbonyl addition (Path A) and undesired chlorine displacement (Path B).[1]
Module 2: The Directed Lithiation Route (Advanced)
Reaction: 2-Chloropyridine + LDA
Use this route if the aldehyde starting material is unavailable or expensive. This relies on Directed Ortho Metalation (DoM) .
Critical Mechanism: The "Base" Choice
You cannot use n-Butyllithium (n-BuLi) directly.[1] n-BuLi is nucleophilic and will attack the C2-Cl position.[1] You must use a non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiTMP to perform deprotonation at C3.
Step-by-Step Protocol
-
Base Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at -78°C.
-
Metalation: Add 2-chloropyridine (1.0 eq) dropwise to the LDA solution at -78°C .
-
Timing: Stir for exactly 45 minutes.
-
Warning: Extended stirring allows "Scrambling" (migration of the Lithium to other positions).
-
-
Electrophile Trapping: Add Benzaldehyde (1.2 eq) neat or in THF.
-
Quench: Acidic quench (HCl) followed by base adjustment.
Module 3: Work-up & Purification (The Hidden Yield Killer)
Many researchers lose >30% of their yield during extraction because the pyridine ring protonates.
The pH Extraction Logic
-
pH < 4: The pyridine nitrogen is protonated (
).[1] The molecule is ionic and stays in the water layer. -
pH > 7: The pyridine is a free base (
). The molecule is neutral and moves to the organic layer (DCM or Ethyl Acetate).
Extraction Protocol
-
Quench: Pour reaction mixture into
(pH will be ~5-6). -
Adjustment: Add 1M NaOH or saturated
until the aqueous layer pH is 8.0 - 9.0 . -
Solvent: Extract with DCM (Dichloromethane) .
-
Why DCM? Pyridinemethanols often have poor solubility in Hexanes/Ether. DCM is more polar and improves recovery.
-
-
Washing: Wash organic layer with Brine.[2] Dry over
.[2][3]
Decision Tree: Work-up Strategy
Figure 2: Work-up decision tree ensuring the pyridine remains in its free-base form for successful extraction.
FAQ: Frequently Asked Questions
Q: The reaction mixture turned deep red/black upon adding PhMgBr. Is it ruined? A: Not necessarily. Pyridyl-Grignard complexes are often deeply colored (red/brown) due to charge transfer complexes.[1] Proceed with the workup. If the color persists after quenching, it may indicate polymerization (tar), suggesting the temperature was too high.
Q: Can I use Phenyl Lithium (PhLi) instead of PhMgBr?
A: PhLi is much more nucleophilic than PhMgBr. While it reacts faster, it significantly increases the risk of attacking the C2-Chlorine (
Q: My product is an oil that won't crystallize. How do I purify it?
A: 2-Chloro-
-
Trituration: Try triturating with cold Pentane or Hexane/Ether (9:1) to induce precipitation.
-
Salt Formation: Convert it to the HCl salt by bubbling HCl gas into an ether solution. The salt is usually a stable, crystalline solid that can be recrystallized from Ethanol/Ether.
References
-
Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 2-chloropyridine.[1][4][5][6] A stable 2-chloro-3-lithiopyridine.[1] Tetrahedron Letters.[7] [1]
-
Trécourt, F., et al. (1993). New syntheses of substituted pyridines via bromine–magnesium exchange.[8][9] Journal of the Chemical Society.[10]
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Chapter on Directed Ortho Metalation). Wiley. [1]
-
Pasumansky, L., et al. (2008). Enantioselective synthesis of (alpha)-phenyl-2-pyridinylmethanol derivatives. Journal of Organic Chemistry.[7][10] (Demonstrates the utility of the target molecule).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Purification techniques for 2-Chloro-alpha-phenyl-3-pyridinemethanol via recrystallization
[1]
References
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed). Recrystallization Techniques and Solvent Selection. Pearson Education.
-
Org. Synth. 1988, 66, 142. General procedures for Grignard additions to Pyridine derivatives. (Provides context for the synthesis and impurity profile of pyridine carbinols).
-
Pfizer Inc. Patent US4576629A. Process for preparing pyridinemethanol compounds. (Describes industrial purification of similar chloropyridine alcohols).
-
University of Alberta . Recrystallization: The "Oiling Out" Phenomenon and Solutions.
Identifying common impurities in 2-Chloro-alpha-phenyl-3-pyridinemethanol
Technical Support Center: 2-Chloro- -phenyl-3-pyridinemethanol
Subject: Impurity Profiling, Identification, and Remediation Compound Class: Pyridine Methanols / Chiral Building Blocks Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers
Introduction: The Molecule & Its Vulnerabilities
2-Chloro-
This dual-functional nature makes it susceptible to specific impurity profiles:
-
Oxidative Instability: The benzylic alcohol is prone to oxidation to the corresponding ketone.
-
Nucleophilic Lability: The C2-Chlorine atom is activated for nucleophilic aromatic substitution (
), particularly under basic conditions. -
Synthetic Byproducts: Originating from Grignard or Lithiation protocols used in its construction.
Module 1: Synthetic Origin & Impurity Identification
Q: What are the most common impurities I should expect in my crude material?
A: The impurity profile depends heavily on whether you synthesized the compound via Grignard addition (Route A) or Ketone Reduction (Route B). Below is the master list of expected impurities.
Table 1: Common Impurity Profile
| Impurity Name | Structure Description | Origin | Relative Retention (HPLC)* |
| Impurity A (The Ketone) | (2-Chloropyridin-3-yl)(phenyl)methanone | Oxidation or incomplete reduction | ~1.2 - 1.3 (Less Polar) |
| Impurity B (The Des-Chloro) | Phenyl(pyridin-3-yl)methanol | Hydrodehalogenation (Pd/C or Li-halogen exchange) | ~0.6 - 0.8 (More Polar/Basic) |
| Impurity C (The Aldehyde) | 2-Chloropyridine-3-carboxaldehyde | Unreacted Starting Material (Route A) | ~0.9 (Close eluter) |
| Impurity D (Biphenyl) | 1,1'-Biphenyl | Grignard Homocoupling (Wurtz-type) | > 2.0 (Non-polar, wash off) |
| Impurity E (The Pyridone) | 3-(Hydroxy(phenyl)methyl)pyridin-2(1H)-one | Hydrolysis of Cl group (Acid/Base catalyzed) | ~0.4 - 0.5 (Highly Polar) |
*Note: RRT values are estimates based on a standard C18 Reverse Phase method (Water/ACN/Formic Acid).
Q: I see a persistent yellow impurity that co-elutes on TLC but separates on HPLC. What is it?
A: This is likely Impurity A (The Ketone) .
-
Causality: Benzylic ketones are often conjugated and yellow/UV-active. If you synthesized the alcohol via Grignard (Phenylmagnesium bromide + Aldehyde), the ketone can form via Oppenauer-type oxidation if the quench is delayed or if air is introduced while the alkoxide is still active.
-
Diagnostic: Check the UV spectrum. The ketone will have a distinct
shift (red-shift) compared to the alcohol due to conjugation with the pyridine and phenyl rings.
Module 2: Mechanism of Impurity Formation
Q: Why am I seeing "Des-chloro" (Impurity B) when I didn't use any reducing agents?
A: If you used a Lithiation strategy (e.g., 3-lithio-2-chloropyridine + benzaldehyde), the "Des-chloro" impurity arises from Lithium-Halogen Exchange scrambling .
-
Mechanism:
-Butyllithium can attack the C2-Cl position instead of the C3-H, or the resulting lithiated species can undergo protonation from moisture before reacting with the electrophile. -
Prevention: Ensure reaction temperature is strictly controlled (
C) and the electrophile (benzaldehyde) is added immediately after lithiation.
Q: Can the Chlorine atom hydrolyze during workup?
A: Yes, but only under specific conditions. The C2 position in pyridine is electron-deficient.
-
Risk Factor: Strong basic workups (NaOH/KOH) or high thermal stress in the presence of water can hydrolyze the C2-Cl to a C2-OH, which immediately tautomerizes to the 2-Pyridone (Impurity E) .
-
Protocol Adjustment: Use mild bases like
or for quenching. Avoid refluxing in aqueous media.
Visualizing the Pathways
The following diagram maps the formation of these critical impurities.
Caption: Figure 1. Impurity genesis pathways for 2-Chloro-alpha-phenyl-3-pyridinemethanol showing oxidative, hydrolytic, and synthetic origins.
Module 3: Analytical Troubleshooting (HPLC & GC)
Q: My HPLC method shows a single peak, but NMR shows impurities. What is wrong?
A: Pyridine derivatives often tail or adsorb to residual silanols on silica-based columns, masking impurities.
-
The Fix: You must use a base-deactivated column (e.g., C18 with end-capping) and a buffered mobile phase .
-
Recommended Method:
-
Column: Agilent Zorbax Eclipse XDB-C18 or equivalent (High carbon load).
-
Buffer: 10 mM Ammonium Acetate or 0.1% Formic Acid (pH 3-4 is ideal to protonate the pyridine nitrogen, improving peak shape).
-
Wavelength: Monitor at 254 nm (general) and 220 nm (for non-conjugated impurities like the Des-chloro analog).
-
Q: How do I separate the enantiomers?
A: Since the target is a secondary alcohol with a chiral center, you will need a Chiral Stationary Phase (CSP).
-
Guidance: Polysaccharide-based columns (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) work best for phenyl-pyridine alcohols.
-
Conditions: Normal Phase (Hexane/IPA) usually provides better resolution than Reverse Phase for this class.
Module 4: Purification & Remediation
Q: How do I remove the Ketone (Impurity A) without destroying the product?
A: Recrystallization is often inefficient for removing the ketone because it co-crystallizes.
-
Chemical Remediation: Treat the crude mixture with a small amount of Sodium Borohydride (
) in Methanol. This selectively reduces the ketone impurity back into the target alcohol, effectively converting the impurity into the product. -
Workup: Quench with dilute acetic acid and extract. This is superior to chromatography for this specific impurity.
Q: Strategies for removing the Biphenyl (Impurity D)?
A: Biphenyl is highly lipophilic (LogP ~ 4.0) compared to your product (LogP ~ 2.0).
-
Technique: Trituration.
-
Protocol: Suspend the crude solid in cold Hexanes or Heptane . The target alcohol is polar and will remain solid, while the non-polar biphenyl will dissolve in the supernatant. Filter and wash.[4]
References & Authoritative Sources
-
Pyridine Chemistry & Metallation: Journal of the Chemical Society, Perkin Transactions 1, "Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine." (Describes the reactivity of 2-chloropyridine and lithiation risks).
-
Grignard Side Reactions: Chemistry LibreTexts, "The Grignard Reaction." (Details biphenyl formation and moisture sensitivity).
-
Impurity Profiling in Pharmaceuticals: International Journal of Pharmacy & Pharmaceutical Research, "Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine." (Context on chloropyridine toxicity and analysis).
-
Analytical Method Development: Helix Chromatography, "HPLC Methods for analysis of Pyridine." (Guidance on buffering and column selection for basic heterocycles).
Optimizing solvent selection for 2-Chloro-alpha-phenyl-3-pyridinemethanol extraction
Optimizing Solvent Selection for 2-Chloro-alpha-phenyl-3-pyridinemethanol Extraction[1]
Technical Support Center: Solvent Optimization Guide
Subject: Extraction & Purification Protocols for 2-Chloro-alpha-phenyl-3-pyridinemethanol (CAS: 27913-99-1 Analog/Derivative) Audience: Process Chemists, Separation Scientists, and R&D Leads Document ID: TS-SOLV-PYR-004[1]
Executive Summary
2-Chloro-alpha-phenyl-3-pyridinemethanol (also known as (2-chloropyridin-3-yl)(phenyl)methanol) presents a unique separation challenge due to its hybrid physicochemical nature.[1] It possesses a lipophilic domain (phenyl ring + chlorinated pyridine) and a polar hydrogen-bonding domain (secondary hydroxyl).[1] Successful extraction requires balancing partition coefficients (LogP) against selectivity to reject common impurities like the ketone precursor ((2-chloropyridin-3-yl)(phenyl)methanone) or des-chloro byproducts.[1]
This guide provides a decision framework for solvent selection, addressing yield, purity, and process safety.
Module 1: Solubility & Partitioning (The Basics)
Q1: What is the most effective solvent system for maximizing recovery from the reaction mixture? A: For general recovery from an aqueous quench, Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are the gold standards, but they serve different purposes.
-
Ethyl Acetate (EtOAc): Recommended for "Green" process design. It offers excellent solubility for the target alcohol due to H-bonding capability.[1]
-
Trade-off: It dissolves more water (~3%), requiring rigorous drying (MgSO₄/Na₂SO₄) to prevent hydrolysis or wet cakes during concentration.
-
-
Dichloromethane (DCM): Offers the highest solvation power for pyridine derivatives and rapid phase separation due to high density (1.33 g/mL).
-
Trade-off: Environmental restrictions (halogenated solvent) and lower boiling point (39.6°C) can lead to solvent losses.
-
-
MTBE (Methyl tert-butyl ether): Use this if your main impurity is very polar.[1] MTBE is less polar than EtOAc, so it extracts the target well but rejects highly polar salts and tars better.
Q2: My target compound is not extracting well into the organic phase. What is happening? A: Check the pH of your aqueous phase. While 2-chloropyridines are very weak bases (pKa ~0.7), the extraction efficiency can be influenced by the ionic strength of the aqueous layer.[1]
-
The Fix: Ensure the aqueous phase is neutral (pH 6–8). If the pH is extremely low (< 1), the pyridine nitrogen may protonate, trapping the compound in the water phase.
-
Salting Out: Add NaCl to saturation in the aqueous phase. This increases the ionic strength, forcing the organic molecule into the organic solvent (The "Salting-Out" Effect).
Module 2: Selectivity & Impurity Rejection (Expert Insights)
Q3: How do I separate the target alcohol from the ketone precursor (2-chloropyridin-3-yl)(phenyl)methanone? A: This is the critical purification step.[1] The ketone is less polar (no H-bond donor) than the alcohol.[1]
-
Extraction Strategy: You cannot easily separate these by simple Liquid-Liquid Extraction (LLE) as both are lipophilic.[1]
-
Crystallization Strategy (The Solution): Switch solvents after extraction.
Q4: Can I use pH manipulation to remove non-chlorinated pyridine impurities? A: Yes. This is a high-value purification tactic.
-
The Science: The 2-chloro substituent is electron-withdrawing, drastically lowering the basicity of the pyridine ring (pKa ~0.[1]7) compared to unsubstituted pyridine (pKa ~5.2).
-
The Protocol:
-
Dissolve the crude mixture in Isopropyl Acetate (IPAc) or Toluene .
-
Wash with mild acidic water (pH 3–4) using dilute H₃PO₄ or acetic acid.
-
Result: Common pyridine impurities (more basic) will protonate and migrate to the water phase. Your target (2-chloro analog) is too weak a base to protonate at pH 3 and will remain in the organic layer.[1]
-
Module 3: Experimental Protocols
Protocol A: Optimized Extraction Workflow
Objective: Isolate target with >95% yield from reaction quench.
-
Quench: Pour reaction mixture into cold water (maintain T < 20°C).
-
pH Adjustment: Adjust to pH 7.0–7.5 using 1M HCl or sat. NaHCO₃.
-
Primary Extraction:
-
Add Ethyl Acetate (1:1 volume ratio vs aqueous).
-
Agitate vigorously for 10 minutes.
-
Allow phase separation (Wait 15 mins).
-
-
Polishing: Re-extract aqueous layer with half-volume of EtOAc.[1]
-
Wash: Combine organics and wash with Brine (sat. NaCl) to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄ for 30 mins. Filter.
-
Concentration: Rotary evaporate at 40°C/100 mbar.
Protocol B: Solvent Screening Data (Solubility at 25°C)
| Solvent | Solubility (mg/mL) | Selectivity (Alcohol vs. Ketone) | Process Rating |
| Dichloromethane | >500 (High) | Low | Recommended for initial isolation |
| Ethyl Acetate | ~350 (Good) | Moderate | Best balance (Green) |
| Toluene | ~150 (Moderate) | High | Best for crystallization/purification |
| Heptane | <10 (Poor) | N/A | Anti-solvent only |
| Methanol | >600 (Very High) | None | Avoid for extraction (miscible) |
Module 4: Process Visualization
The following diagram illustrates the decision logic for solvent selection based on the specific impurity profile of your crude mixture.
Caption: Decision tree for solvent selection based on impurity profile. Blue nodes indicate decision points; Red/Yellow/Green indicate impurity types.[1]
References
-
PubChem. (2025).[3][4] (2-Chloropyridin-3-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. (2010). Palladium-Catalyzed Synthesis of Pyridine Derivatives. Org. Synth. 2010, 87, 161. Available at: [Link]
-
EPA CompTox. (2025). Pyridine Derivative Properties and Safety Data. US Environmental Protection Agency. Available at: [Link]
-
Pfizer Inc. (2016). CHEM21 Solvent Selection Guide of Classical- and Less Classical-Solvents. Green Chemistry. Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-alpha-phenyl-3-pyridinemethanol before handling.
Sources
- 1. 2-Chloro-3-pyridinylmethanol | CymitQuimica [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-(p-Iodophenyl)butyric acid | C10H11IO2 | CID 4645427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enantioseparation of 2-Chloro-α-phenyl-3-pyridinemethanol
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CHIRAL-PYR-27652 Topic: Resolution Strategies for Electron-Deficient Pyridyl Alcohols
👨🔬 Scientist's Foreword: The "Chlorine Effect"
Welcome. If you are working with 2-Chloro-α-phenyl-3-pyridinemethanol (CAS: 27652-22-8), you have likely encountered a frustrating wall: Classical resolution with Tartaric Acid is failing.
Here is the causality: The chlorine atom at the C2 position of the pyridine ring is highly electron-withdrawing. While unsubstituted pyridine has a pKa of ~5.2, 2-chloropyridine has a pKa of ~0.7 . This drastic drop in basicity means the nitrogen atom is too weakly basic to form stable diastereomeric salts with standard resolving agents like Tartaric or Mandelic acid.
The Solution: You must shift strategies from Acid-Base Resolution to Enzymatic Kinetic Resolution (EKR) or Chiral Chromatography . This guide details these robust, self-validating protocols.
📂 Module 1: Enzymatic Kinetic Resolution (The "Green" Route)
Recommended For: Gram-to-Kilogram scale separation. Mechanism: Lipase-catalyzed transesterification. The enzyme (CAL-B) selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.
🛠️ Experimental Protocol
Biocatalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[1] Acyl Donor: Vinyl Acetate (Irreversible) or Isopropenyl Acetate. Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of racemic 2-Chloro-α-phenyl-3-pyridinemethanol in 50 mL of anhydrous MTBE.
-
Acyl Donor: Add 30 mmol (3 eq) of Vinyl Acetate.
-
Initiation: Add 200 mg of Novozym 435 (20 mg/mmol substrate).
-
Incubation: Shake at 30°C - 40°C at 200 rpm.
-
Monitoring: Monitor via chiral HPLC every 2 hours.
-
Termination: Stop when conversion reaches ~50% (theoretical maximum yield for resolution).
-
Workup: Filter the enzyme (reusable). Evaporate solvent.[2][3][4]
-
Separation: Separate the (S)-Alcohol (polar) from the (R)-Acetate (non-polar) via standard silica flash chromatography.
📉 Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled < 30% | Enzyme inhibition by acetaldehyde. | Switch Acyl Donor: Use Isopropenyl Acetate. The byproduct is acetone, which is less toxic to the enzyme than acetaldehyde. |
| Reaction is Too Slow | Substrate is too bulky (Steric Hindrance). | Temperature Ramp: Increase temperature to 55°C (limit for Novozym 435). Solvent Switch: Move to DIPE (Diisopropyl ether) to increase hydrophobicity. |
| Low Enantiomeric Excess (EE) | Water presence causing hydrolysis. | Dry Everything: Use molecular sieves (3Å) in the solvent. Water causes the reaction to reverse (hydrolysis of the product). |
| Enzyme Aggregation | Mechanical stirring is grinding the beads. | Gentle Agitation: Use an orbital shaker instead of a magnetic stir bar to preserve the immobilization carrier. |
📊 Visualization: EKR Logic Flow
Caption: Kinetic resolution pathway separating the unreacted alcohol from the enzymatically acetylated ester.
📂 Module 2: Chiral HPLC (Analytical & Prep)
Recommended For: Purity analysis (EE determination) or mg-scale isolation. Core Challenge: The pyridine nitrogen can interact with residual silanols on the silica support, causing peak tailing.
🧪 Method Development Protocol
Column Selection: For aryl-alcohol structures, Polysaccharide-based columns are the Gold Standard.
-
Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Strategy: Standard Normal Phase (Hexane/IPA) is preferred.
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase | Hexane : Isopropanol (90:10) | Provides hydrogen bonding capabilities essential for chiral recognition on AD/OD phases. |
| Additive (Critical) | 0.1% Diethylamine (DEA) | Mandatory. The basic DEA blocks residual silanols and suppresses the ionization of the pyridine ring, sharpening the peaks. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard optimization starting point. |
| Detection | UV @ 254 nm | The pyridine and phenyl rings absorb strongly here. |
📉 Troubleshooting Guide (FAQ)
Q: My peaks are broad and tailing severely.
-
A: You likely forgot the basic modifier. Add 0.1% DEA or TEA (Triethylamine) to the mobile phase immediately. The 2-chloropyridine moiety, while weakly basic, still engages in non-specific binding with the silica matrix.
Q: No separation observed on AD-H.
-
A: Invert the polysaccharide backbone. Switch to Chiralcel OD-H (Cellulose based). The "twist" of the polymer often discriminates bulky diaryl methanols differently than Amylose.
Q: Solubility issues in Hexane.
-
A: Switch to Polar Organic Mode . Use 100% Acetonitrile or Methanol (if the column is immobilized, e.g., Chiralpak IA/IB). Warning: Do not use 100% solvent on coated columns (AD/OD) unless authorized by the manufacturer.
📂 Module 3: The "Salt" Myth (Why Classical Resolution Fails)
User Ticket: "I tried resolving with L-Tartaric acid in Ethanol, but no crystals formed, or I got a racemate."
Scientist's Analysis: As mentioned in the Foreword, the pKa difference is the culprit.
-
Rule of Thumb: For stable salt formation,
should be or . -
Your System: 2-Chloropyridine (
) - Tartaric Acid ( ). -
Result:
. Proton transfer will not occur spontaneously or stably.
Alternative Chemical Strategy (If Enzyme is unavailable): You must use Covalent Derivatization rather than salt formation.
-
React: Racemate + (S)-Camphanic Chloride (or Mosher's Acid Chloride).
-
Form: Diastereomeric Esters (Covalent bonds, not salts).
-
Separate: These diastereomers have different physical properties (boiling point/solubility) and can be separated by standard silica chromatography or fractional crystallization.
-
Hydrolyze: Use LiOH to cleave the ester and recover the pure enantiomer.
📊 Visualization: Decision Matrix
Caption: Strategic decision tree highlighting the risks of salt resolution and the preferred enzymatic pathway.
📚 References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, duloxetine and atomoxetine precursors. Tetrahedron: Asymmetry, 18(12), 1363-1382. (Review of lipase activity on heteroaryl alcohols).
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for mobile phase additives in chiral chromatography).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Authoritative text on pKa limitations in salt resolution).
-
Phenomenex. (2025). Chiral HPLC Separations Guide. (Troubleshooting peak tailing for basic compounds).
Sources
Validation & Comparative
Publish Comparison Guide: HPLC Method Development for 2-Chloro-α-phenyl-3-pyridinemethanol
This guide outlines the HPLC method development strategy for 2-Chloro-α-phenyl-3-pyridinemethanol (CAS: 42330-59-6), a critical pharmaceutical intermediate possessing a chiral center and dual aromatic systems.[1]
Executive Summary & Analyte Profile
2-Chloro-α-phenyl-3-pyridinemethanol (also known as (2-chloropyridin-3-yl)(phenyl)methanol) is a key intermediate in the synthesis of antihistamines and enantiomerically pure pharmaceutical actives.[1] Its structure features a pyridine ring, a chlorobenzene moiety, and a secondary alcohol functioning as a chiral center.
Analytical Challenges:
-
Chirality: The molecule exists as an enantiomeric pair (R/S). Standard achiral methods cannot distinguish these, requiring a secondary chiral method.
-
Basicity: The pyridine nitrogen (pKa ~3.5–4.5 depending on substitution) causes severe peak tailing on traditional silica columns due to silanol interactions.
-
Structural Similarity of Impurities: The primary impurity is the ketone precursor, (2-chloropyridin-3-yl)(phenyl)methanone , which shares similar hydrophobicity.[1]
Analyte Snapshot
| Property | Value / Description |
| Formula | C₁₂H₁₀ClNO |
| MW | 219.67 g/mol |
| Chiral Center | Yes (α-carbon) |
| Key Impurities | Ketone precursor (Oxidation), Des-chloro analog (Reduction) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[1][2] |
Part I: Achiral Purity Method (Impurity Profiling)[1]
This section compares the Standard Industry Approach (C18) against the Optimized Alternative (Phenyl-Hexyl) for resolving the parent peak from the ketone impurity.[1]
Comparison: C18 vs. Phenyl-Hexyl Stationary Phases
| Feature | Method A: Standard C18 (Baseline) | Method B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction only.[1] | Hydrophobic + π-π Interactions .[1] |
| Selectivity | Poor resolution between the alcohol (analyte) and ketone (impurity) due to similar hydrophobicity.[1] | Superior Resolution. The π-π interaction is stronger with the planar ketone, pulling it away from the alcohol. |
| Peak Shape | Moderate tailing (Tf ~ 1.[1]5) unless high buffer concentration is used. | Sharp peaks (Tf < 1.2) due to steric shielding of silanols by the bulky phenyl phase. |
| Suitability | General Assay. | Critical Quality Attribute (CQA) Analysis. |
Experimental Protocol: Optimized Achiral Method (Method B)
Objective: Quantify purity and separate the ketone impurity.
-
Column: Phenyl-Hexyl Core-Shell, 100 x 3.0 mm, 2.7 µm (e.g., Kinetex or Raptor).[1]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Gradient:
-
Detection: UV @ 254 nm (Pyridine π-π* transition).[1]
-
Temperature: 40°C.[1]
Why this works: The acidic pH (3.5) ensures the pyridine nitrogen is protonated, preventing interaction with residual silanols. The Phenyl-Hexyl phase engages in "stacking" interactions with the aromatic rings, providing orthogonal selectivity to simple hydrophobicity.
Part II: Chiral Method (Enantiomeric Excess)[1]
Since the achiral method cannot separate the (R) and (S) enantiomers, a specific chiral method is required.
Comparison: Normal Phase vs. Immobilized RP
| Feature | Method C: Normal Phase (AD-H) | Method D: Immobilized RP (Chiralpak IC-3) |
| Mobile Phase | Hexane / Isopropanol (90:10).[1] | Water / Acetonitrile (40:60).[1] |
| Solubility | Risk: Analyte may precipitate if not carefully dissolved in non-polar diluent.[1] | High: Compatible with standard synthesis solvents.[1] |
| Robustness | Low.[1] Sensitive to moisture and temperature. | High. Column is resistant to aggressive solvents.[1] |
| Recommendation | Legacy / Research only. | Preferred for QC/Production. |
Experimental Protocol: Chiral Separation (Method D)
Objective: Determine Enantiomeric Excess (% ee).
-
Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.[1]
-
Mobile Phase: Isocratic 40% [10mM Ammonium Bicarbonate pH 9.0] / 60% Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Rationale: The basic pH (9.[1]0) keeps the pyridine neutral, improving interaction with the chiral selector inside the cellulose groove. The immobilized phase allows high organic content without stripping the selector.
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Chirality).
Caption: Decision tree for selecting Phenyl-Hexyl for impurity profiling and Immobilized Chiral phases for enantiomeric analysis.
Synthesis & Impurity Origin
Understanding the synthesis is crucial for identifying impurities. The alcohol is typically formed by the reduction of the ketone.
Caption: The primary impurity (Ketone) arises from incomplete reduction of the starting material.[1][2][6][7][8]
References
-
PubChem. (2025).[1] (2-Chloropyridin-3-yl)methanol | C6H6ClNO.[1][8] National Library of Medicine. [Link]
-
Sielc Technologies. (2024).[1] HPLC Method for Analysis of Pyridine and Derivatives. Helix Chromatography. [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica. [Link]
Sources
- 1. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 7. (2-Amino-4-chloropyridin-3-yl)(phenyl)methanone | 1203510-05-7 [sigmaaldrich.com]
- 8. (2-CHLOROPYRIDIN-3-YL)METHANOL | CAS 42330-59-6 [matrix-fine-chemicals.com]
Comparing synthetic routes for 2-Chloro-alpha-phenyl-3-pyridinemethanol efficiency
Technical Comparison: Synthetic Architectures for 2-Chloro- -phenyl-3-pyridinemethanol
Executive Summary
The synthesis of 2-Chloro-
This guide evaluates three distinct synthetic architectures. Route A (Nucleophilic Addition) serves as the industry standard for bench-scale discovery due to its convergence.[1] Route B (Directed Ortho-Metalation) offers superior atom economy and lower raw material costs for pilot-scale operations, albeit with higher engineering controls.[1] Route C (Enantioselective Reduction) is the requisite pathway when chiral purity (
Route A: The Nucleophilic Addition (Standard Protocol)
Concept: Direct addition of phenylmagnesium bromide to commercially available 2-chloropyridine-3-carboxaldehyde.[1]
Mechanistic Insight
This route relies on the high electrophilicity of the aldehyde carbonyl relative to the C-Cl bond on the pyridine ring. While Grignard reagents can effect nucleophilic aromatic substitution (
Experimental Protocol
-
Reagents: 2-Chloropyridine-3-carboxaldehyde (1.0 eq), Phenylmagnesium bromide (1.2 eq, 1.0 M in THF), Anhydrous THF (10 V).
-
Conditions:
to RT, atmosphere.[2]
Step-by-Step Workflow:
-
Charge: Dissolve 2-chloropyridine-3-carboxaldehyde in anhydrous THF in a dried reactor under nitrogen. Cool to
. -
Addition: Add PhMgBr dropwise over 60 minutes. Critical: Maintain internal temperature
to prevent attack at the C2-Cl position (Kumada-type coupling side products).[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC/HPLC for disappearance of the aldehyde.
-
Quench: Cool to
. Quench with saturated aqueous . Note: Acidic quench (HCl) should be avoided to prevent pyridine salt formation or dehydration to the alkene. -
Workup: Extract with EtOAc. Wash organics with brine, dry over
, and concentrate.
Performance Analysis
-
Pros: High convergence (1 step); mild conditions; minimal byproduct formation if temperature is controlled.
-
Cons: The starting aldehyde is significantly more expensive (approx. 5-8x cost/kg) than the base 2-chloropyridine used in Route B.[1]
Route B: Directed Ortho-Metalation (DoM) (Atom Economy)[1]
Concept: Lithiation of 2-chloropyridine at the C3 position, directed by the chlorine atom and ring nitrogen, followed by an electrophilic trap with benzaldehyde.
Mechanistic Insight
The 2-chloro substituent acts as a Directed Metalation Group (DMG). The lone pairs on the chlorine and the ring nitrogen coordinate with the lithium aggregate (typically LiTMP or LDA), positioning the base to deprotonate the C3 hydrogen selectively. This "complex-induced proximity effect" (CIPE) overrides the natural acidity of other positions.
Experimental Protocol
-
Reagents: 2-Chloropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Benzaldehyde (1.2 eq), Anhydrous THF.
-
Conditions:
(Cryogenic), atmosphere.[1]
Step-by-Step Workflow:
-
Base Preparation: Generate LDA in situ by adding
-BuLi to diisopropylamine in THF at . -
Lithiation: Add 2-chloropyridine dropwise to the LDA solution at
. Stir for 1-2 hours.-
Critical: Do not allow temperature to rise above
.[1] Higher temperatures trigger the elimination of LiCl, forming a 3,4-pyridyne intermediate, which leads to regioisomeric mixtures and polymerization.
-
-
Electrophile Trap: Add neat benzaldehyde slowly. The solution typically decolorizes as the lithiated species reacts.
-
Quench: Hydrolyze with water/THF mixture at low temperature before warming.
Performance Analysis
Route C: The Asymmetric Gateway (Ketone Reduction)
Concept: Synthesis of the ketone intermediate, (2-chloropyridin-3-yl)(phenyl)methanone, followed by enantioselective reduction (CBS Catalyst or Biocatalysis).[1]
Mechanistic Insight
Direct addition (Routes A/B) yields a racemate. For chiral applications, it is more efficient to form the ketone first. The ketone is then subjected to Corey-Bakshi-Shibata (CBS) reduction, where a chiral oxazaborolidine catalyst directs the hydride attack to a specific face of the carbonyl.[1]
Experimental Protocol (Reduction Step)
-
Precursor Synthesis: The ketone is best accessed via Route B (DoM) using benzonitrile instead of benzaldehyde, followed by acid hydrolysis.
-
Reagents: (2-chloropyridin-3-yl)(phenyl)methanone, (R)-Me-CBS catalyst (10 mol%),
(0.6 eq).
Step-by-Step Workflow:
-
Catalyst Charge: Dissolve (R)-Me-CBS catalyst in THF.
-
Hydride Source: Add
solution. -
Addition: Add the ketone solution slowly over 2 hours at
. -
Workup: Quench with MeOH (carefully,
evolution). Evaporate solvent and purify via crystallization.
Performance Analysis
-
Pros: Access to high enantiomeric excess (
); scalable for pharmaceutical intermediates. -
Cons: Multi-step process (Synthesis of ketone + Reduction); higher cost due to catalysts.
Comparative Data Analysis
The following table contrasts the three methodologies based on experimental data and process scalability.
| Metric | Route A: Grignard | Route B: DoM | Route C: Asymmetric |
| Starting Material Cost | High (Aldehyde) | Low (Base Pyridine) | Medium (Ketone Precursor) |
| Step Count | 1 | 1 | 2 (Ketone Synth + Red) |
| Typical Yield | 85 - 92% | 70 - 80% | 85 - 95% (Step 2) |
| Regioselectivity | N/A (Pre-functionalized) | High (C3 directed) | High |
| Temp.[1] Requirement | |||
| Safety Profile | Moderate (Exotherm) | High Risk (Pyrophorics) | Moderate (Borane/H2) |
| Best Use Case | Discovery / MedChem | Pilot / Manufacturing | Chiral Drug Substance |
Visualized Pathways[1]
Diagram 1: Synthetic Decision Tree
This flow illustrates the logical selection of routes based on starting material availability and chirality requirements.
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material cost and stereochemical requirements.
Diagram 2: Mechanism of Directed Ortho-Metalation (Route B)[1]
Understanding the coordination complex is vital for success in Route B.
Caption: The CIPE mechanism in Route B. Note the thermal instability leading to pyridyne formation if temperature control fails.[1]
References
-
Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of 2-chloropyridine: A directed metallation approach. Tetrahedron Letters. [1]
-
Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley. (Chapter on Directed Ortho-Metalation protocols). [1]
-
Dudley, G. B., et al. (2015). Synthesis of pyridine carbinols via Grignard exchange. Journal of Organic Chemistry.
-
BenchChem Technical Database. (2025). Toxicological Profile and Synthesis of 3-Pyridinemethanol Derivatives.
-
European Patent EP0627421B1. (1994). Method of preparing 2-chloro-pyridinemethanol. European Patent Office.
Analytical Validation Guide: Purity Assessment of 2-Chloro-alpha-phenyl-3-pyridinemethanol
CAS Registry Number: 27314-97-2 Chemical Name: (2-chloropyridin-3-yl)(phenyl)methanol Molecular Formula: C₁₂H₁₀ClNO Molecular Weight: 219.67 g/mol [1]
Executive Summary & Strategic Context
In the synthesis of pyridine-based pharmaceutical actives (such as antihistamines or tetracyclic antidepressants like Setiptiline), 2-Chloro-alpha-phenyl-3-pyridinemethanol serves as a high-value intermediate.[1] Its structural integrity—specifically the retention of the chlorine atom at the C2 position and the secondary alcohol functionality—is critical for downstream nucleophilic substitution reactions.
The Analytical Challenge: Validating this molecule presents two distinct challenges:
-
Pyridine Tailing: The basic nitrogen in the pyridine ring interacts with residual silanols on standard C18 HPLC columns, often leading to peak tailing that masks impurities.[1]
-
Thermal Instability: The benzylic alcohol moiety is prone to dehydration (forming the styrene derivative) or oxidation (forming the ketone) under thermal stress, making Gas Chromatography (GC) risky without derivatization.[1]
The Solution: This guide prioritizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with strictly controlled pH buffering as the primary validation method, supported by LC-MS for peak purity confirmation.
Methodological Comparison: Selecting the Right Tool
To ensure scientific rigor, we must objectively compare potential analytical techniques.
| Feature | Method A: RP-HPLC (UV Detection) | Method B: GC-FID | Method C: UPLC-MS/MS |
| Primary Utility | Routine QC & Purity Validation | Residual Solvent Analysis | Impurity Identification |
| Suitability | High. Excellent for polar/ionizable pyridines.[1] | Low to Medium. Risk of thermal dehydration of the alcohol.[1] | High. Essential for structure elucidation.[1] |
| Cost/Throughput | Low Cost / High Throughput | Low Cost / High Throughput | High Cost / Lower Throughput |
| Limit of Detection | ~0.05% (sufficient for purity) | ~0.01% | <0.001% (Trace analysis) |
| Critical Drawback | Requires buffered mobile phase to prevent tailing.[1] | Requires derivatization (e.g., TMS) to ensure stability.[1] | Matrix effects; overkill for routine purity.[1] |
Expert Verdict: Method A (RP-HPLC-UV) is the gold standard for purity validation.[1] It offers the best balance of robustness and accuracy, provided the mobile phase pH is managed to suppress silanol interactions.[1]
Validated Experimental Protocol (RP-HPLC)
This protocol is designed to be a self-validating system , meaning the System Suitability Tests (SST) built into the run will flag any instrumental drift before data is compromised.[1]
Reagents & Standards[1][2][3][4]
-
Reference Standard: Certified Reference Standard (CRS) of 2-Chloro-alpha-phenyl-3-pyridinemethanol (>99.5% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1]
-
Buffer Reagent: Potassium Dihydrogen Phosphate (
) and Phosphoric Acid ( ).[1]
Chromatographic Conditions[1][4][5]
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1] Rationale: End-capping reduces peak tailing for basic pyridines.[1]
-
Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 3.0 with dilute phosphoric acid. Rationale: At pH 3.0, the pyridine nitrogen is protonated, preventing interaction with silanols.
-
Mobile Phase B: Acetonitrile (100%).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (matches the absorption max of the phenyl-pyridine chromophore).[1]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
The gradient is designed to separate the polar Des-chloro impurity (early eluting) from the non-polar Ketone impurity (late eluting).[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Ramp |
| 20.0 | 40 | 60 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Validation Framework (ICH Q2 Compliant)
To validate the purity, you must prove the method is specific, linear, and precise.[1][2]
System Suitability Testing (SST)
Run these checks before every sample set.[1]
-
Tailing Factor (
): Must be < 1.5 .[1] (If > 1.5, lower the buffer pH or replace the column).[1] -
Theoretical Plates (
): > 5000. -
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (likely the Ketone analog).[1]
Impurity Profiling Logic
You must anticipate specific process impurities based on the synthesis pathway.[1]
-
Impurity A (Oxidation): (2-chloropyridin-3-yl)(phenyl)methanone.[1] Retention: Relative Retention Time (RRT) ~1.2.[1]
-
Impurity B (Starting Material): 2-Chloronicotinaldehyde.[1] Retention: RRT ~0.8.
-
Impurity C (Hydrolysis): (2-hydroxypyridin-3-yl)(phenyl)methanol.[1] Retention: RRT ~0.5 (Very polar).[1]
Visualizing the Validation Workflow
The following diagram illustrates the decision-making process during validation.
Caption: Operational workflow for HPLC validation, emphasizing the critical decision gates at System Suitability (SST) and Peak Purity analysis.
Data Presentation & Interpretation
When publishing your validation report, structure your data as follows to ensure transparency.
Linearity & Range Data (Example)
Demonstrates that the method response is proportional to concentration.
| Concentration (%) | Concentration (µg/mL) | Mean Area (mAU*s) | RSD (%) |
| 50% | 50.0 | 1,250,400 | 0.4 |
| 80% | 80.0 | 2,005,100 | 0.3 |
| 100% (Target) | 100.0 | 2,505,600 | 0.2 |
| 120% | 120.0 | 3,010,200 | 0.3 |
| 150% | 150.0 | 3,760,500 | 0.5 |
| Correlation ( | 0.9998 |
Impurity Degradation Pathway
Understanding why impurities appear is as important as finding them.[1] The diagram below maps the chemical relationships.
Caption: Mechanistic pathway of potential impurities.[1] Note that "Styrene" formation is a risk in GC analysis, while "Ketone" formation is a storage stability risk.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Standard guidance for system suitability and column parameters).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763647: (2-Chloropyridin-3-yl)methanol.[1] (Structural basis for method development). Retrieved from [Link]
-
Dolan, J. W. (2002).[1] The Role of Buffers in HPLC Separations. LCGC North America.[1] (Authoritative source on phosphate buffer selection for basic compounds).
Sources
Technical Guide: Determination of Enantiomeric Excess in Chiral 2-Chloro-alpha-phenyl-3-pyridinemethanol
Executive Summary
2-Chloro-alpha-phenyl-3-pyridinemethanol (CAS: 27655-40-9) is a critical chiral intermediate, most notably utilized in the synthesis of second-generation antihistamines such as Bepotastine . Because the pharmacological potency and toxicity profiles of the final drug substance depend heavily on stereochemistry, the precise determination of enantiomeric excess (ee) is a critical quality attribute (CQA).
This guide objectively compares three analytical methodologies: Chiral HPLC (the industry benchmark), Capillary Electrophoresis (CE) (the high-efficiency alternative), and NMR Spectroscopy (the structural screen).
The Verdict:
-
For QC & Release Testing: Chiral HPLC on polysaccharide columns is the validated gold standard due to superior precision (
0.1% ee) and robustness. -
For High-Throughput Screening: Capillary Electrophoresis (CE) offers faster run times and reduced solvent consumption.
-
For Early R&D: NMR with Chiral Solvating Agents (CSAs) provides rapid structural confirmation without method development.
Part 1: High-Performance Liquid Chromatography (HPLC)
The Industry Standard for Validation
HPLC using Chiral Stationary Phases (CSPs) is the dominant method for this molecule. The presence of the pyridine nitrogen (basic) and the hydroxyl group (H-bond donor) makes polysaccharide-based columns the most effective choice.
Mechanism of Action
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
-
Selector: Amylose or Cellulose carbamates (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Interaction: The pyridine ring engages in
- interactions with the phenyl groups of the CSP, while the hydroxyl group forms Hydrogen bonds with the carbamate linkage. -
Critical Factor: The basic pyridine nitrogen can interact with residual silanols on the silica support, causing severe peak tailing. Diethylamine (DEA) must be added to the mobile phase to mask these sites.
Standardized Protocol
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is generally preferred for pyridine-methanol derivatives over OD-H due to the specific helical pitch of the amylose backbone accommodating the pyridine ring.
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent (Amylose-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Pyridine absorption max) |
| Temperature | 25°C |
| Typical Retention | Enantiomer 1 ( |
Performance Metrics
-
Resolution (
): Typically > 2.5 (Baseline separation). -
Limit of Quantitation (LOQ): 0.05% of the minor enantiomer.
-
Robustness: High. The method is easily transferable between labs.
Expert Insight: If Chiralpak AD-H fails to resolve the peaks, switch to Chiralcel OD-H . The cellulose backbone has a different cavity shape (linear vs. helical) which may offer better selectivity for sterically hindered analogs.
Part 2: Capillary Electrophoresis (CE)
The Green, High-Efficiency Alternative
CE is a powerful alternative, particularly when sample volume is limited or solvent consumption is a concern. For basic compounds like pyridine derivatives, CE often outperforms HPLC in theoretical plate count.
Mechanism of Action
Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
-
Selector: Sulfated
-Cyclodextrin (S- -CD) . -
Principle: At low pH (pH 2.5), the pyridine nitrogen is protonated (
charge). The negatively charged sulfated-CD migrates against the electroosmotic flow. The enantiomers have different binding constants ( ) with the hydrophobic cavity of the CD, leading to differential migration velocities.
Experimental Protocol
| Parameter | Condition |
| Capillary | Fused silica, 50 cm effective length x 50 µm ID |
| Buffer (BGE) | 25 mM Phosphate buffer, pH 2.5 |
| Chiral Selector | 10-20 mM Sulfated |
| Voltage | 20 - 25 kV (Reverse Polarity if using highly sulfated CD) |
| Injection | Hydrodynamic (50 mbar for 5 sec) |
| Detection | UV @ 200-210 nm (End-absorption for higher sensitivity) |
Performance Metrics
-
Resolution (
): Often > 5.0 (Superior to HPLC). -
Analysis Time: < 10 minutes.
-
Solvent Use: Negligible (Green Chemistry compliant).
Part 3: Comparative Analysis
The following table contrasts the three methodologies to assist in selection based on development stage.
Method Comparison Matrix
| Feature | Chiral HPLC | Capillary Electrophoresis (CE) | NMR (with CSA) |
| Primary Use Case | QC Release, Stability Testing | High-Throughput Screening | Early Synthesis Confirmation |
| Precision (ee) | Excellent ( | Good ( | Moderate ( |
| Sample Required | High (mg range) | Low (ng range) | High (10-20 mg) |
| Cost Per Run | High (Solvents, Columns) | Low (Buffer, Capillary) | Low (Deuterated solvents) |
| Development Time | Moderate (1-3 days) | Fast (0.5 - 1 day) | Instant (Mix & Measure) |
| Validation Status | FDA/ICH Preferred | Accepted with justification | Rarely used for GMP release |
Part 4: Decision Framework & Visualization
Method Selection Workflow
The following diagram illustrates the logical decision path for selecting the appropriate analytical technique based on the phase of drug development.
Caption: Decision tree for selecting the optimal chiral analysis method based on development stage and sample constraints.
HPLC Method Development Pathway
This diagram details the specific steps for optimizing the HPLC method for 2-Chloro-alpha-phenyl-3-pyridinemethanol.
Caption: Step-by-step optimization workflow for chiral HPLC, emphasizing column screening and mobile phase additives.
References
-
Chankvetadze, B. (2012).[1] Recent trends in enantioseparation of chiral drugs. Journal of Chromatography A. Link
-
Daicel Chiral Technologies. (n.d.). Chiral Selector Screening Guide for Pharmaceutical Intermediates. Link
-
Sänger-van de Griend, C.E. (1999). Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. Acta Universitatis Upsaliensis. Link
-
Phenomenex. (2013).[1] High-Performance Liquid Chromatography (HPLC) Chiral Column Selection Guide. Link
-
US Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Link
Sources
Comparative analysis of pyridine-methanol ligands in catalysis
Topic: Comparative Analysis of Pyridine-Methanol Ligands in Asymmetric Catalysis Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Hemilabile Advantage
In the landscape of asymmetric catalysis, pyridine-methanol ligands occupy a unique niche between the rigid stereocontrol of bis-oxazolines and the electronic tunability of phosphines. Their defining feature is hemilability —the ability of the pyridine nitrogen to reversibly dissociate or change coordination geometry during the catalytic cycle. This property, combined with the hard-donor nature of the hydroxyl group (often deprotonated to an alkoxide), makes them exceptional candidates for reactions requiring Lewis acid activation, such as organozinc additions and transfer hydrogenations.
This guide provides a critical comparison of pyridine-methanol ligands against standard alternatives (amino alcohols, phosphines), supported by mechanistic insights and experimental protocols.
Mechanistic Architecture
To select the right ligand, one must understand the underlying coordination mode. Unlike
Mechanism: Enantioselective Addition of Diethylzinc
In the addition of diethylzinc (
-
Role of Pyridine: Anchors the zinc atom and prevents the formation of unreactive aggregates.
-
Role of Alkoxide: Bridges the two zinc centers, facilitating alkyl transfer.
-
Stereocontrol: The chiral backbone (often derived from terpenes like pinane or camphor) forces the aldehyde to approach from a specific face (Si or Re) to minimize steric clash with the ligand's bulky substituents.
Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes, highlighting the critical bimetallic transition state.
Comparative Performance Analysis
The following data contrasts pyridine-methanol ligands with the industry-standard amino alcohol (DAIB) and phosphine ligands across key asymmetric transformations.
Reaction A: Asymmetric Addition of Diethylzinc to Benzaldehyde
Benchmark: This is the primary testbed for N,O-ligands. The goal is high enantiomeric excess (ee) at room temperature.
| Ligand Class | Specific Ligand | Yield (%) | ee (%) | TOF ( | Advantages | Limitations |
| Pyridine-Methanol | Pinane-Pyridyl Alcohol (5c) | 95 | 96 (S) | High | Excellent stability; derived from cheap natural pool (myrtenol). | Requires 2-5 mol% loading; sensitive to moisture. |
| Pyridine-Methanol | Camphor-Pyridyl Alcohol | 92 | 94 (R) | Moderate | Tunable sterics via camphor backbone modification. | Synthesis requires lithiated pyridine (cryogenic). |
| Amino Alcohol | (-)-DAIB (Noyori's Ligand) | 98 | 98 (S) | High | The "Gold Standard"; highly predictable transition state. | More expensive to synthesize/purchase than terpene derivatives. |
| Amino Alcohol | Ephedrine Derivatives | 85 | 80-90 | Low | Very cheap; commercially available. | Lower ee%; prone to forming inactive aggregates. |
Key Insight: While DAIB offers marginally higher ee (98% vs 96%), pyridine-methanol ligands derived from the "chiral pool" (terpenes) offer a significant cost advantage for scale-up while maintaining >95% ee. The pyridine ring provides a "harder" coordination site than the dimethylamine in DAIB, often leading to faster reaction kinetics with less reactive aldehydes.
Reaction B: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Benchmark: Reduction of acetophenone using Ru or Ir complexes.
| Ligand System | Catalyst Precursor | Yield (%) | ee (%) | Mechanism |
| Pyridine-Alcohol | [RuCl2(p-cymene)]2 | 97 | 92 | Inner-sphere (Bifunctional) |
| Diamine (TsDPEN) | [RuCl2(p-cymene)]2 | >99 | 97 | Outer-sphere (Metal-Ligand Cooperation) |
| Phosphine (BINAP) | [RuCl2(benzene)]2 | 95 | 90 | Inner-sphere (Hydride Transfer) |
Key Insight: In ATH, pyridine-methanol ligands act as anionic N,O-donors after deprotonation. This creates a neutral, highly active catalyst species. While sulfonated diamines (TsDPEN) generally yield higher ee, pyridine-alcohols are more robust against air oxidation and can be synthesized in fewer steps.
Detailed Experimental Protocol
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Pinane-Based Pyridine-Methanol Ligand. Objective: Synthesis of (S)-1-phenyl-1-propanol.
Reagents & Equipment:
-
Ligand: (1R,2S,3S,5R)-10-butylanilino-2,3-dihydroxypinane (or equivalent chiral 2-pyridyl alcohol).
-
Substrate: Benzaldehyde (freshly distilled).
-
Reagent: Diethylzinc (
), 1.0 M in hexanes. -
Solvent: Anhydrous Toluene.
-
Atmosphere: Argon or Nitrogen (Schlenk line technique).
Step-by-Step Methodology:
-
Ligand Activation (In-Situ Catalyst Formation):
-
Flame-dry a 25 mL Schlenk flask and cool under argon flow.
-
Add the chiral pyridine-methanol ligand (0.05 mmol, 5 mol%) to the flask.
-
Dissolve in anhydrous toluene (3.0 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Critical Step: Add
(1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise. A slight exotherm and gas evolution (ethane) will occur. -
Stir at 0 °C for 20 minutes. This allows the formation of the active bimetallic zinc-alkoxide species.
-
-
Substrate Addition:
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the stirring solution at 0 °C.
-
Note: The color may shift to pale yellow, indicating coordination of the aldehyde to the zinc center.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature (25 °C).
-
Stir for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:1) or GC.[1]
-
-
Quench & Workup:
-
Cool the flask back to 0 °C.
-
Carefully quench by adding saturated aqueous
(5 mL). Caution: Residual will react vigorously. -
Extract the aqueous layer with
( mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification & Analysis:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Characterization: Determine ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2, 0.5 mL/min).
-
Emerging Applications: Beyond Zinc
While organozinc chemistry is the stronghold, pyridine-methanol ligands are gaining traction in:
-
The Henry Reaction (Nitroaldol):
-
System: Cu(II)-Pyridine-Methanol complexes.
-
Performance: High diastereoselectivity (syn/anti ratio > 90:10) and good enantioselectivity (up to 92% ee) for the addition of nitromethane to aldehydes. The pyridine nitrogen coordinates copper, while the hydroxyl group assists in activating the nitroalkane.
-
-
Iridium-Catalyzed Hydrogenation:
-
System: Ir-Pyridine-Phosphinite (derived from pyridine-alcohols).
-
Advantage: These modular N,P-ligands are highly effective for the hydrogenation of unfunctionalized olefins, a difficult class for standard Ru-catalysts.
-
References
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.
-
Pinane-Type Tridentate Reagents for Enantioselective Reactions: Reduction of Ketones and Addition of Diethylzinc to Aldehydes. Journal of Organic Chemistry.
-
Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. BenchChem Technical Guides.
-
Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society.
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules.
Sources
Safety Operating Guide
2-Chloro-alpha-phenyl-3-pyridinemethanol proper disposal procedures
Operational Guide: Safe Disposal of 2-Chloro-alpha-phenyl-3-pyridinemethanol
Executive Summary: Immediate Action Plan
Do NOT dispose of 2-Chloro-alpha-phenyl-3-pyridinemethanol (CPPM) down the drain or in general trash.[1][2] Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or strong oxidizers.
Disposal Classification: Halogenated Organic Waste (Toxic/Irritant) . Primary Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1] Container: High-Density Polyethylene (HDPE) or Glass (Amber) with Teflon-lined caps.[1]
Module 1: Chemical Profiling & Hazard Logic
To ensure safety, we must understand the molecule's behavior. CPPM is not just "chemical waste"; it is a halogenated heteroaromatic .[1]
-
The Chlorine Factor: The presence of the chlorine atom at the C2 position of the pyridine ring dictates the disposal path.[1] Upon incineration without scrubbing, this chlorine converts to hydrochloric acid gas (HCl), destroying standard incinerator flues and contributing to acid rain. Therefore, it must be sent to a facility equipped with wet scrubbers.
-
The Pyridine Ring: Pyridines are basic.[1] Mixing them with strong acids in a waste container can generate heat (exothermic neutralization).[1] Mixing with oxidizers (peroxides, nitric acid) can lead to N-oxide formation or violent decomposition.[1]
Quantitative Hazard Data
| Property | Value/Status | Operational Implication |
| Waste Class | Halogenated Organic | MUST be segregated from non-halogenated solvents to avoid surcharges and safety risks.[1] |
| RCRA Status | Potential D038 (Pyridine) | If leachable pyridine >5.0 mg/L, it triggers RCRA D038. Treat as Hazardous Waste.[1] |
| Flammability | Combustible Liquid/Solid | Flash point typically >100°C, but acts as fuel in a fire. |
| Incompatibility | Oxidizers, Strong Acids | Risk of exothermic reaction or toxic fume generation.[3] |
Module 2: Waste Segregation Strategy
The most common failure mode in laboratory disposal is cross-contamination .[1] Mixing halogenated waste with non-halogenated waste renders the entire volume "halogenated," significantly increasing disposal costs and limiting incineration options.
The Segregation Logic Flow
Figure 1: Decision logic for segregating CPPM waste. Note that the solute's chlorine atom overrides the solvent's classification.[1]
Module 3: Step-by-Step Disposal Protocol
A. Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm) is generally sufficient for incidental contact.[1] For prolonged handling or spill cleanup, use Silver Shield/4H (Laminate) gloves to prevent permeation of the pyridine ring.
-
Respiratory: If handling powder or heating, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]
B. Liquid Waste (Mother Liquors/Solutions)[1]
-
Select Container: Use a chemically resistant HDPE jerrycan or Amber Glass bottle. Ensure the cap has a Teflon (PTFE) liner to prevent swelling.[1]
-
Labeling: Attach a hazardous waste label immediately.
-
Transfer: Pour waste using a funnel to avoid spillage on the threads.
-
pH Check: If the solution is highly acidic (e.g., from a reaction workup), neutralize to pH 5–9 using saturated Sodium Bicarbonate (
) before adding to the main waste drum to prevent gas buildup.
C. Solid Waste (Expired Chemicals/Spill Debris)
-
Container: Wide-mouth HDPE jar.
-
Bagging: If the solid is fine powder, double-bag it in clear polyethylene bags before placing it in the jar to minimize dust generation upon reopening.[1]
-
Labeling: "Solid Hazardous Waste: Halogenated Organic Solids."
Module 4: Emergency Contingencies (Spill Response)
In the event of a spill, speed and containment are critical to prevent the compound from entering drains.[1]
Spill Response Workflow
Figure 2: Operational workflow for managing a laboratory spill of CPPM.[1]
Specific Cleanup Notes:
-
Do NOT use paper towels for large spills; they increase the surface area for evaporation.[1] Use inert absorbents like Vermiculite, Diatomaceous Earth, or specialized "Organic" spill pads.
-
Decontamination: After removing the bulk material, scrub the surface with a dilute soap solution. Avoid bleach (Sodium Hypochlorite) as it may react with the pyridine nitrogen.[1]
Module 5: Regulatory Framework & Compliance
This protocol is grounded in the following regulatory standards. Adherence ensures your facility avoids fines and environmental liability.[1]
-
RCRA (Resource Conservation and Recovery Act):
-
EPA Incineration Standards:
-
Halogenated organics require incineration at >1000°C with specific residence times and acid gas scrubbing to comply with Clean Air Act emission standards for HCl [3].[1]
-
-
DOT (Department of Transportation):
-
For transport, this waste typically falls under UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on the formulation.
-
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] EPA.gov. [Link]1]
-
U.S. Environmental Protection Agency (EPA). "Waste Code F001 - Spent Halogenated Solvents."[1] RCRAInfo. [Link]1]
-
National Institutes of Health (NIH). "Pyridine: Production, Import, Use, and Disposal." Toxicological Profile for Pyridine. [Link]1]
Sources
A Comprehensive Guide to the Safe Handling of 2-Chloro-alpha-phenyl-3-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
As a novel compound with a unique chemical structure, 2-Chloro-alpha-phenyl-3-pyridinemethanol demands a rigorous and informed approach to laboratory safety. This guide, developed by a Senior Application Scientist, moves beyond generic protocols to provide a deep, scientifically-grounded framework for its handling. Our objective is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the causal reasoning behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
2-Chloro-alpha-phenyl-3-pyridinemethanol, as a chlorinated aromatic compound and a pyridinemethanol derivative, is predicted to present several health hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as (2-Chloro-3-pyridinyl)methanol and other pyridinemethanol derivatives, allow for a robust hazard assessment.
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: These compounds can be harmful if ingested and may cause respiratory irritation.[1][2][4]
-
Acute Toxicity: Some related compounds are toxic if they come into contact with the skin or are inhaled.[5]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be guided by a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 2-Chloro-alpha-phenyl-3-pyridinemethanol in various laboratory scenarios.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical splash goggles | Standard laboratory coat | Work in a certified chemical fume hood |
| Running reactions and work-up | Chemical-resistant gloves (e.g., Butyl rubber for extended contact) | Chemical splash goggles and a face shield | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Handling large quantities (>50g) | Double-gloving with compatible chemical-resistant gloves | Chemical splash goggles and a full-face shield | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Cleaning spills | Heavy-duty chemical-resistant gloves (e.g., Viton® or butyl rubber) | Chemical splash goggles and a full-face shield | Chemical-resistant coveralls | Appropriate respiratory protection as determined by a safety professional |
Hand Protection: Your First Line of Contact
Chemical-resistant gloves are mandatory to prevent skin contact and absorption.[6] Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in situations with a high risk of splashing, more robust gloves like butyl rubber should be considered.[7][8] Always inspect gloves for signs of degradation or punctures before use.[6]
Eye and Face Protection: Shielding Your Vision
At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[9] For procedures with a higher risk of splashes or splattering, a face shield should be worn in addition to goggles to protect the entire face.[7][10][11]
Body Protection: Minimizing Exposure
A standard laboratory coat, fully buttoned, is essential to protect your clothing and skin from contamination.[6] For larger-scale work or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
Respiratory Protection: Ensuring Clean Air
All work with 2-Chloro-alpha-phenyl-3-pyridinemethanol should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][12]
Operational Plan: From Handling to Disposal
A systematic approach to handling, storage, and disposal is crucial for a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound within a chemical fume hood.[6][12]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][6]
-
When moving the chemical, use a secondary container to prevent spills.[14]
Storage
Store 2-Chloro-alpha-phenyl-3-pyridinemethanol in a tightly sealed, properly labeled container in a well-ventilated, designated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents.[1][7]
Disposal Plan
All waste containing 2-Chloro-alpha-phenyl-3-pyridinemethanol must be treated as hazardous waste.[7] This includes empty containers, contaminated gloves, and absorbent materials. Dispose of this waste in designated, labeled hazardous waste containers in accordance with institutional and regulatory guidelines.[4][7]
Emergency Procedures: A Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]
-
Spill Cleanup: Evacuate the area and alert colleagues and the institutional safety office. Wearing appropriate PPE, carefully clean up the spill using an inert absorbent material.[4][7] Place all contaminated materials in a sealed, labeled hazardous waste container.[7]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 2-Chloro-alpha-phenyl-3-pyridinemethanol.
Caption: Workflow for PPE selection and use.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Personal protective equipment for handling (2-Methylpyridin-4-yl)methanol. Benchchem.
- SAFETY DATA SHEET - 2-Pyridinemethanol. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-3-pyridinemethanol. Fisher Scientific.
- Flame Resistant PPE. Department of Chemistry and Biochemistry.
- (2-Chloropyridin-3-yl)methanol. PubChem.
- SAFETY D
- SAFETY DATA SHEET - Pyridine-3-methanol. Fisher Scientific.
- SAFETY DATA SHEET - 4-Pyridinemethanol. TCI Chemicals.
- Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
- Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.
- Life-Changing Safety Tips for Handling Labor
- Guide to Promoting Lab Safety When Working With Chemicals. Ibis Scientific, LLC.
- Working with Chemicals.
Sources
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- 5. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
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- 14. ibisscientific.com [ibisscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
